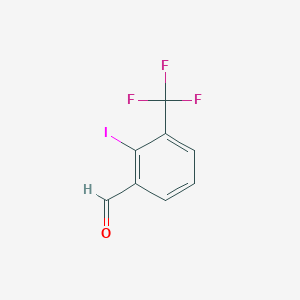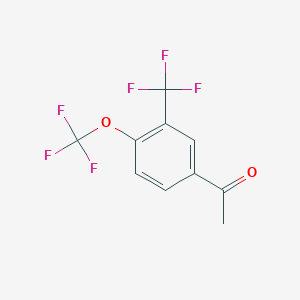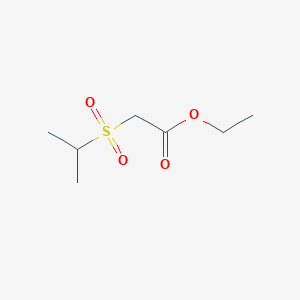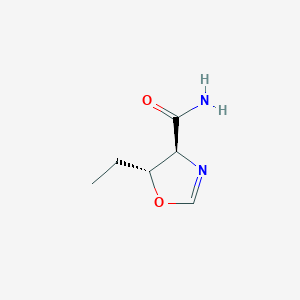![molecular formula C14H7F5O2 B12856945 Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12856945.png)
Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylate is a fluorinated organic compound belonging to the biphenyl family. This compound is characterized by the presence of five fluorine atoms attached to one of the phenyl rings and a carboxylate ester group on the other phenyl ring. The extensive fluorination imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3,4,5,6-pentafluorobenzene and 4-bromobenzoic acid.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 2,3,4,5,6-pentafluorophenylboronic acid and 4-bromobenzoic acid methyl ester in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or tetrahydrofuran under an inert atmosphere.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed:
Nucleophilic Substitution: Substituted biphenyl derivatives with various functional groups.
Reduction: Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-methanol.
Oxidation: Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylic acid.
科学的研究の応用
Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials. Its unique fluorinated structure enhances the stability and reactivity of the resulting compounds.
Biology: Investigated for its potential as a probe in biological systems due to its fluorine atoms, which can be detected using ^19F NMR spectroscopy.
Medicine: Explored for its potential in drug discovery and development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, where fluorination imparts desirable properties like hydrophobicity and thermal stability.
作用機序
The mechanism by which Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylate exerts its effects depends on its application:
Molecular Targets: In biological systems, it may interact with specific proteins or enzymes, altering their activity or stability.
Pathways Involved: The compound can modulate various biochemical pathways, potentially affecting cellular processes like signal transduction, metabolism, and gene expression.
類似化合物との比較
Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-3-carboxylate: Similar structure but with the carboxylate ester group at a different position.
2,3,4,5,6-Pentafluorobiphenyl: Lacks the carboxylate ester group, making it less reactive in certain chemical transformations.
4’-Chloro-2,3,4,5,6-pentafluoro[1,1’-biphenyl]: Contains a chlorine atom instead of a carboxylate ester group, leading to different reactivity and applications.
Uniqueness: Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylate is unique due to its specific substitution pattern, which combines the electronic effects of multiple fluorine atoms with the functional versatility of a carboxylate ester group. This combination enhances its reactivity and makes it a valuable intermediate in various synthetic and industrial processes.
特性
分子式 |
C14H7F5O2 |
|---|---|
分子量 |
302.20 g/mol |
IUPAC名 |
methyl 4-(2,3,4,5,6-pentafluorophenyl)benzoate |
InChI |
InChI=1S/C14H7F5O2/c1-21-14(20)7-4-2-6(3-5-7)8-9(15)11(17)13(19)12(18)10(8)16/h2-5H,1H3 |
InChIキー |
AUPSWBCTXNTGLZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Oxazolo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B12856867.png)
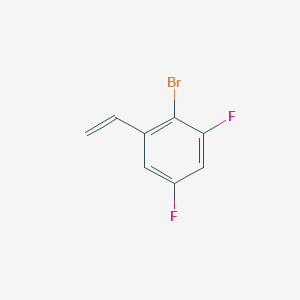
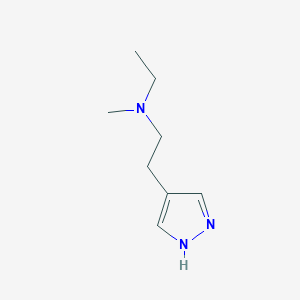
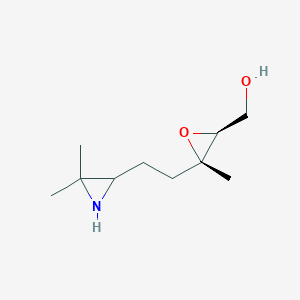
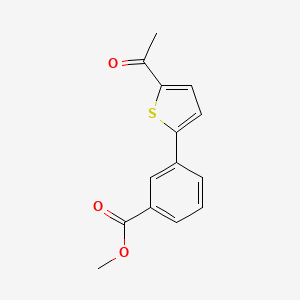
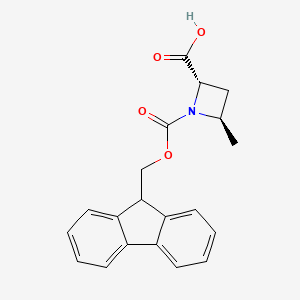
![4-(Propan-2-ylidene)-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrazole](/img/structure/B12856889.png)
